molecular formula C9H8N2S B1619577 2-Methylquinazoline-4-thiol CAS No. 6484-28-2

2-Methylquinazoline-4-thiol

Cat. No. B1619577
CAS RN: 6484-28-2
M. Wt: 176.24 g/mol
InChI Key: MPFMDBDLIURSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methylquinazoline-4-thiol” is a chemical compound with the molecular formula C9H8N2S . It has an average mass of 176.238 Da .


Synthesis Analysis

The synthesis of 2-methylquinazoline-4-thione, a related compound, has been studied. The anion of this compound is formed by the action of sodium hydride. The alkylation of 2-methylquinazoline-4-thione with propyl iodide in various solvents has been studied. It is shown that, depending on the nature of the alkylating agent, solvent, and temperature, the reaction happens in C4, N3, S4 atom .


Molecular Structure Analysis

The molecular structure of “2-Methylquinazoline-4-thiol” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

In a study, the synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .

Mechanism of Action

Target of Action

Quinazoline derivatives, a class to which 2-methylquinazoline-4-thiol belongs, have been known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with multiple targets.

Mode of Action

Quinazoline derivatives have been reported to interact with their targets in a multifaceted manner, involving specific as well as multiple targets . The compound’s interaction with its targets could lead to changes at the molecular level, potentially altering the function of the target proteins or enzymes.

Biochemical Pathways

Quinazoline derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, a 2-methylquinazoline derivative has been reported to inhibit HDAC6 activity, suggesting potential involvement in histone modification pathways .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its molecular weight and structure . The molecular weight of 2-Methylquinazoline-4-thiol is 176.238 , which could potentially influence its absorption and distribution in the body.

Result of Action

Based on the known activities of quinazoline derivatives, it can be inferred that the compound may induce changes at the cellular level, potentially affecting cell proliferation, signaling pathways, or metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability. For instance, the alkylation of 2-methylquinazoline-4-thione with propyl iodide has been shown to be influenced by the nature of the alkylating agent, solvent, and temperature .

properties

IUPAC Name

2-methyl-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFMDBDLIURSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352470
Record name 2-methylquinazoline-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6484-28-2
Record name NSC35059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylquinazoline-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylquinazoline-4-thiol
Reactant of Route 2
2-Methylquinazoline-4-thiol
Reactant of Route 3
2-Methylquinazoline-4-thiol
Reactant of Route 4
2-Methylquinazoline-4-thiol
Reactant of Route 5
2-Methylquinazoline-4-thiol
Reactant of Route 6
2-Methylquinazoline-4-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.